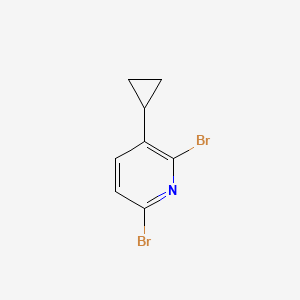
2,6-dibromo-3-cyclopropylPyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3-cyclopropylpyridine is a chemical compound with the following properties:
IUPAC Name: this compound
Molecular Formula: CHBrN
Molecular Weight: 276.96 g/mol
InChI Code: 1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H
Description: It is a brominated pyridine derivative.
Preparation Methods
Synthetic Routes::
- One common synthetic route involves bromination of 3-cyclopropylpyridine using bromine or a brominating agent.
- The reaction proceeds via electrophilic aromatic substitution, where bromine substitutes for a hydrogen atom on the pyridine ring.
- The resulting 2,6-dibromo-3-cyclopropylpyridine can be isolated and purified.
- Industrial production methods may vary, but they typically involve large-scale bromination reactions.
- Optimization of reaction conditions, such as temperature, solvent, and catalyst, ensures efficient production.
Chemical Reactions Analysis
2,6-Dibromo-3-cyclopropylpyridine undergoes various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other functional groups.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding cyclopropylpyridine.
Oxidation Reactions: Oxidation may lead to the formation of more complex derivatives.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for designing novel molecules.
Biology: It may serve as a pharmacophore or ligand in drug discovery.
Medicine: Research into potential therapeutic effects.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action is context-dependent. It could involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
While 2,6-dibromo-3-cyclopropylpyridine is unique due to its bromine substitution pattern and cyclopropyl group, similar compounds include other halogenated pyridines and cyclopropyl-containing heterocycles.
Properties
Molecular Formula |
C8H7Br2N |
|---|---|
Molecular Weight |
276.96 g/mol |
IUPAC Name |
2,6-dibromo-3-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Br2N/c9-7-4-3-6(5-1-2-5)8(10)11-7/h3-5H,1-2H2 |
InChI Key |
HHKAVQCRWHVSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



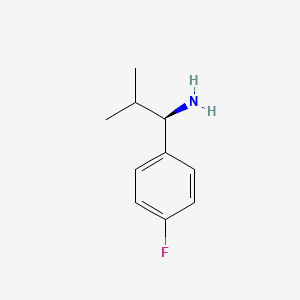

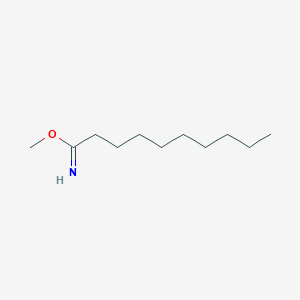
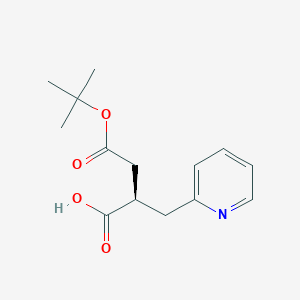
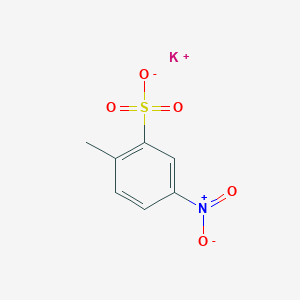
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium chloride](/img/structure/B12958064.png)

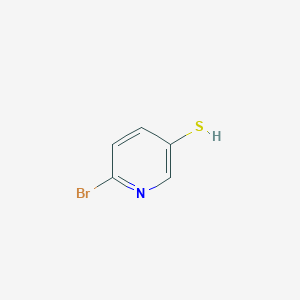

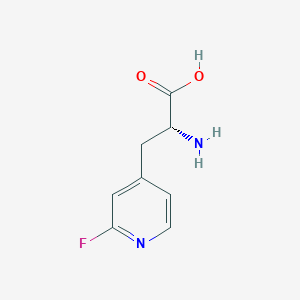

![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)

